6-Formylpyridine-2-carboxylic acid hydrochloride

CAS No.: 2059941-86-3

Cat. No.: VC2616795

Molecular Formula: C7H6ClNO3

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2059941-86-3 |

|---|---|

| Molecular Formula | C7H6ClNO3 |

| Molecular Weight | 187.58 g/mol |

| IUPAC Name | 6-formylpyridine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H5NO3.ClH/c9-4-5-2-1-3-6(8-5)7(10)11;/h1-4H,(H,10,11);1H |

| Standard InChI Key | PPJUZRWAOPGTIY-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC(=C1)C(=O)O)C=O.Cl |

| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C=O.Cl |

Introduction

Chemical Identity and Structure

Basic Information

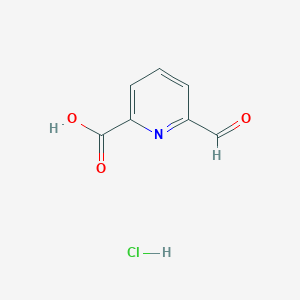

6-Formylpyridine-2-carboxylic acid hydrochloride is a hydrochloride salt of 6-formylpyridine-2-carboxylic acid. The compound features a pyridine ring as its core structure, with a carboxylic acid group at the 2-position and a formyl (aldehyde) group at the 6-position. The addition of hydrochloride creates a salt that significantly alters the compound's physical properties and reactivity profile compared to the free acid form.

The compound has a CAS Registry Number of 2059941-86-3, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C7H6ClNO3, with a calculated molecular weight of 187.58 g/mol. The structural arrangement consists of a pyridine heterocycle with two functional groups positioned strategically to allow for selective reactivity in various chemical transformations.

Structural Characteristics

The molecular structure of 6-Formylpyridine-2-carboxylic acid hydrochloride contains three key reactive sites: the pyridine nitrogen, the carboxylic acid group, and the formyl group. The protonation of the pyridine nitrogen by hydrochloride creates a positively charged pyridinium ion, which significantly affects the electronic properties of the entire molecule. This protonation also enhances water solubility compared to the parent compound.

The presence of both carboxylic acid and aldehyde functionalities in a single molecule creates opportunities for selective reactions, as these groups exhibit different chemical reactivity. The proximity of these functional groups to the pyridine nitrogen also influences their reactivity through electronic effects, making this compound an interesting subject for studies in reaction selectivity and regiospecific transformations.

Physical and Chemical Properties

Physical Properties

While specific physical property data for 6-Formylpyridine-2-carboxylic acid hydrochloride is limited in the available literature, we can infer its properties based on its structure and related compounds. As a hydrochloride salt, it is expected to be a crystalline solid at room temperature with enhanced water solubility compared to its parent compound.

The parent compound, 6-Formylpyridine-2-carboxylic acid (CAS: 499214-11-8), has a molecular formula of C7H5NO3 . By comparing with similar pyridine derivatives, we can estimate some physical properties of the hydrochloride salt. For context, the ethyl ester derivative (6-Formyl-pyridine-2-carboxylic acid ethyl ester) has a melting point of 37.5-39.6°C, a predicted boiling point of 308.7±27.0°C, and a predicted density of 1.204±0.06 g/cm3 .

Chemical Properties

The chemical behavior of 6-Formylpyridine-2-carboxylic acid hydrochloride is dominated by its three reactive functional groups: the pyridinium nitrogen, the carboxylic acid, and the aldehyde. These groups can participate in various chemical reactions:

-

The carboxylic acid group can undergo esterification, amidation, and reduction reactions.

-

The aldehyde group can participate in nucleophilic addition reactions, oxidation to carboxylic acid, reduction to alcohol, and condensation reactions.

-

The protonated pyridine nitrogen affects the electronic distribution in the aromatic ring, influencing the reactivity of both functional groups.

The pKa of similar compounds suggests that the carboxylic acid group in 6-Formylpyridine-2-carboxylic acid derivatives is moderately acidic. For comparison, the related compound 2-pyridinecarboxylic acid (picolinic acid) has a molecular weight of 123.1094 g/mol and contains a similar structural motif .

Synthesis and Preparation

Related Derivatives

Several related compounds provide context for understanding the chemistry of 6-Formylpyridine-2-carboxylic acid hydrochloride:

-

6-Formylpyridine-2-carboxylic acid (CAS: 499214-11-8): The parent compound before salt formation, with a molecular formula of C7H5NO3 and molecular weight of 151.12 g/mol.

-

Methyl 6-formylpyridine-2-carboxylate: An ester derivative with a molecular formula of C8H7NO3 and molecular weight of 165.15 g/mol.

-

Ethyl 6-formylpyridine-2-carboxylate (CAS: 21908-10-1): Another ester derivative with a molecular formula of C9H9NO3 and molecular weight of 179.17 g/mol .

These derivatives illustrate the versatility of the core structure and the potential for chemical modifications at both the carboxylic acid and formyl functional groups.

Applications and Research Significance

Synthetic Applications

6-Formylpyridine-2-carboxylic acid hydrochloride serves as a valuable building block in organic synthesis due to its bifunctional nature. The formyl and carboxyl groups provide reactive sites for further chemical modifications, making this compound useful as an intermediate in the synthesis of more complex molecules. These applications include:

-

Preparation of heterocyclic compounds with potential pharmaceutical activity

-

Synthesis of ligands for coordination chemistry and catalysis

-

Development of materials with specific optical or electronic properties

-

Construction of macrocyclic structures through selective functional group transformations

The differential reactivity of the aldehyde and carboxylic acid groups allows for sequential and selective transformations, enabling the construction of complex molecular architectures.

Comparative Analysis with Related Compounds

Structural Comparisons

The following table presents a comparative analysis of 6-Formylpyridine-2-carboxylic acid hydrochloride and its related derivatives:

This comparison highlights the structural diversity and property modifications that can be achieved through various functional group transformations of the basic pyridine skeleton.

Reactivity Differences

The reactivity profiles of these compounds differ based on their functional groups:

-

6-Formylpyridine-2-carboxylic acid hydrochloride: The protonated nitrogen enhances the electrophilicity of both the aldehyde and carboxylic acid groups, making them more reactive toward nucleophiles.

-

6-Formylpyridine-2-carboxylic acid: The free base form has a more electron-rich pyridine ring, potentially affecting the reactivity of the functional groups.

-

Ethyl 6-formylpyridine-2-carboxylate: The ester group is less reactive than the free carboxylic acid but provides opportunities for transesterification and other ester-specific reactions.

These reactivity differences provide synthetic chemists with options for selective transformations depending on the desired outcome.

Research Implications and Future Directions

Current Research Trends

While specific research on 6-Formylpyridine-2-carboxylic acid hydrochloride is limited in the provided search results, the bifunctional nature of this compound suggests several potential research directions:

-

Development of novel synthetic methodologies utilizing the differential reactivity of the formyl and carboxyl groups

-

Exploration of coordination chemistry applications, as pyridine carboxylates are known to form interesting metal complexes

-

Investigation of potential biological activities, particularly in enzyme inhibition where multifunctional binding is advantageous

-

Application in materials science, especially in the design of functionalized polymers or supramolecular assemblies

The relative scarcity of literature on this specific compound indicates opportunities for original research and development.

Future Prospects

Future research involving 6-Formylpyridine-2-carboxylic acid hydrochloride might focus on:

-

Developing more efficient synthetic routes to access this compound and its derivatives

-

Exploring its potential as a building block in medicinal chemistry, particularly for targeted drug delivery systems

-

Investigating catalytic applications, where the combination of functional groups might enable unique reactivity

-

Studying its behavior in supramolecular chemistry, potentially forming self-assembled structures through hydrogen bonding and other non-covalent interactions

The combination of functional groups in this molecule provides a versatile platform for diverse chemical transformations and applications across multiple disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume